molecular formula C24H16N4O6 B2779775 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1357873-27-8

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2779775
CAS RN: 1357873-27-8
M. Wt: 456.414
InChI Key: MTCBYCFCCMCICQ-UHFFFAOYSA-N
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Description

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16N4O6 and its molecular weight is 456.414. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis Techniques

A green chemistry approach was employed in the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones, demonstrating an environmentally friendly protocol for generating compounds with potential biological activities. This method underscores the significance of atom economy and sustainable practices in the synthesis of complex molecules, which may include quinazoline derivatives (S. Rajesh et al., 2011).

Chemical Reactivity and Synthesis of Analogues

Research on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including quinazoline derivatives, highlighted the potential for antitumor activity. This study provides insight into the synthetic strategies and biological relevance of these compounds (Catalin V. Maftei et al., 2013).

Potential Antitumor Activities

The synthesis and cytotoxic evaluation of novel quinazolinone derivatives, designed as potential anticancer agents, illustrate the ongoing exploration of quinazoline derivatives for therapeutic applications. These compounds exhibited cytotoxic activities against human cancer cell lines, underscoring the therapeutic potential of quinazoline derivatives in oncology (Safoora Poorirani et al., 2018).

Photophysical Properties for Electronic Applications

Investigations into the photophysical properties of derivatives of 2-(2-hydroxyphen-yl)-1,3,4-oxadiazole, including studies on quinazoline derivatives, reveal their potential applications in electronic materials, such as organic light-emitting diodes (OLEDs). This research demonstrates the versatility of quinazoline derivatives beyond pharmaceuticals, extending into materials science (Ruifa Jin & Jingping Zhang, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-amino-4-methoxybenzoic acid. The second intermediate is 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 1,3-benzodioxole-5-carboxylic acid. The third intermediate is 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates.", "Starting Materials": [ "3-amino-4-methoxybenzoic acid", "1,3-benzodioxole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Synthesis of 3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione:", "- Dissolve 3-amino-4-methoxybenzoic acid in DMF and add DIPEA.", "- Add DCC and stir for 2 hours at room temperature.", "- Filter the precipitate and wash with DCM.", "- Recrystallize the product from ethyl acetate.", "Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-amine:", "- Dissolve 1,3-benzodioxole-5-carboxylic acid in DMF and add NaOH.", "- Add NaHCO3 and stir for 30 minutes at room temperature.", "- Add ethyl acetate and extract the product.", "- Dry the organic layer and evaporate the solvent.", "- Dissolve the residue in methanol and add NH4OH.", "- Filter the precipitate and wash with water.", "- Recrystallize the product from methanol.", "Synthesis of 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione:", "- Dissolve the first intermediate and the second intermediate in DMF.", "- Add DIPEA and stir for 2 hours at room temperature.", "- Filter the precipitate and wash with DCM.", "- Recrystallize the product from ethyl acetate." ] }

CAS RN

1357873-27-8

Molecular Formula

C24H16N4O6

Molecular Weight

456.414

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16N4O6/c1-31-16-4-2-3-15(11-16)28-23(29)17-7-5-14(9-18(17)25-24(28)30)22-26-21(27-34-22)13-6-8-19-20(10-13)33-12-32-19/h2-11H,12H2,1H3,(H,25,30)

InChI Key

MTCBYCFCCMCICQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

solubility

not available

Origin of Product

United States

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